molecular formula C24H18OP+ B3177558 Bis(biphenyl-4-yl)phosphine oxide CAS No. 187344-95-2

Bis(biphenyl-4-yl)phosphine oxide

Cat. No. B3177558
CAS RN: 187344-95-2
M. Wt: 353.4 g/mol
InChI Key: HIINCHWTPHSAGC-UHFFFAOYSA-N
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Description

Bis(biphenyl-4-yl)phosphine oxide is a chemical compound with the molecular formula C24H19OP and a molecular weight of 354.38 . It is also known by other names such as Di([1,1’-biphenyl]-4-yl)phosphine oxide and Bis(4-phenylphenyl)phosphine oxide .


Synthesis Analysis

The synthesis of tertiary phosphines, which includes Bis(biphenyl-4-yl)phosphine oxide, often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This synthetic approach is widely used and universal .


Molecular Structure Analysis

The bis(biphenyl)phosphorus(III) fragment has been explored in chemistry, with third substituents such as H, M, Cl, NR2, two group 14 element substituents, and also Li introduced in high-yielding processes . This offers a wide chemical variety of the bis(biphenyl) phosphine motif .


Chemical Reactions Analysis

Tertiary phosphines, including Bis(biphenyl-4-yl)phosphine oxide, are commonly used motifs in synthesis . They are used in a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis .


Physical And Chemical Properties Analysis

Bis(biphenyl-4-yl)phosphine oxide has a melting point of 159.7-161.0 °C and a predicted boiling point of 531.5±53.0 °C . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

properties

IUPAC Name

oxo-bis(4-phenylphenyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18OP/c25-26(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIINCHWTPHSAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[P+](=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18OP+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277261
Record name Bis([1,1′-biphenyl]-4-yl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187344-95-2
Record name Bis([1,1′-biphenyl]-4-yl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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